![molecular formula C10H14FNO3S B2515828 N-[2-(3-fluorophenyl)-2-methoxyethyl]methanesulfonamide CAS No. 1797891-85-0](/img/structure/B2515828.png)
N-[2-(3-fluorophenyl)-2-methoxyethyl]methanesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(3-fluorophenyl)-2-methoxyethyl]methanesulfonamide is a useful research compound. Its molecular formula is C10H14FNO3S and its molecular weight is 247.28. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Efficient Synthesis and Chemical Reactions
N-(2-(3-fluorophenyl)-2-methoxyethyl)methanesulfonamide plays a significant role in chemical synthesis, particularly in the development of fluoro-, chloro-, and methoxy-substituted disulfonylmethane derivatives. A novel C–S bond-forming strategy highlighted its utility in preparing versatile synthons for fluoromethylated organic molecules, demonstrating the compound's importance in synthetic chemistry for achieving high efficiency and selectivity in reactions (Prakash et al., 2010).
Applications in Medicinal Chemistry
The compound has also been explored in the realm of medicinal chemistry. For instance, it serves as a precursor or an intermediate in the synthesis of pharmacologically active molecules. Studies have shown its involvement in the preparation of molecules with potential anticancer properties, underscoring its value in drug development processes (Robin et al., 2002).
Enabling Novel Chemical Transformations
Further research has highlighted the compound's role in enabling novel chemical transformations. It has been utilized in catalytic reactions, such as the enantioselective monofluoromethylation of imines, showcasing its applicability in producing chiral molecules with high stereoselectivity. This is particularly relevant in the synthesis of monofluoromethylated compounds, which are of interest in developing new therapeutic agents (Mizuta et al., 2007).
Contribution to Organic and Pharmaceutical Chemistry
The versatility of N-(2-(3-fluorophenyl)-2-methoxyethyl)methanesulfonamide extends to its contribution to the synthesis of complex molecules. It has been part of studies focusing on the development of HMG-CoA reductase inhibitors, indicating its potential in addressing hypercholesterolemia and related cardiovascular diseases. These investigations reveal the compound's capacity to facilitate the synthesis of molecules with significant biological activity (Watanabe et al., 1997).
Innovative Synthesis Approaches
Innovative synthesis approaches utilizing this compound have led to the creation of materials with unique properties. For example, the synthesis of diethyltin-based assemblies from sulfonate-phosphonate ligands, where N-(2-(3-fluorophenyl)-2-methoxyethyl)methanesulfonamide could potentially serve as a building block, demonstrates its utility in materials science. Such studies underscore the compound's adaptability in synthesizing materials with potential applications in catalysis, drug delivery, and beyond (Shankar et al., 2011).
Mécanisme D'action
Propriétés
IUPAC Name |
N-[2-(3-fluorophenyl)-2-methoxyethyl]methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14FNO3S/c1-15-10(7-12-16(2,13)14)8-4-3-5-9(11)6-8/h3-6,10,12H,7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHOROSDKNOLUDH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CNS(=O)(=O)C)C1=CC(=CC=C1)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14FNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
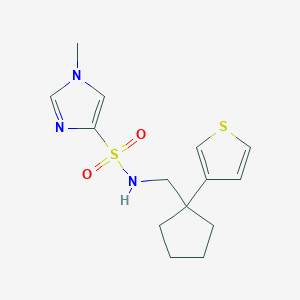
![4-Ethoxy-N-(2-oxo-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-7-yl)benzamide](/img/structure/B2515748.png)
![2-({1-[(4-bromophenyl)methyl]-1H-indol-3-yl}sulfanyl)-N-(2,3-dimethylphenyl)acetamide](/img/structure/B2515749.png)

![1-(4-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)piperidine-1-carbonyl)imidazolidin-2-one](/img/structure/B2515751.png)



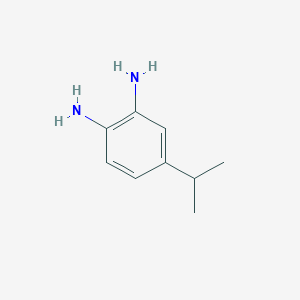
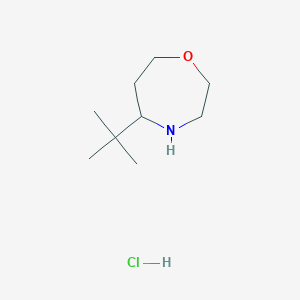
![N-[(5-methyl-1,2-oxazol-3-yl)methyl]prop-2-enamide](/img/structure/B2515761.png)
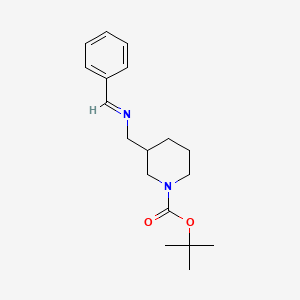
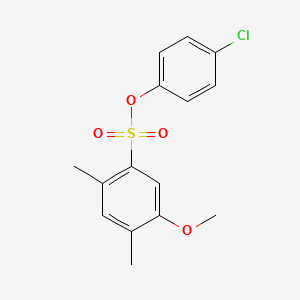
![N1-(3-fluorophenyl)-N2-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B2515767.png)
